3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine
Overview
Description
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine is a compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, involves several steps. For instance, one study reported the synthesis of 19 novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine can be confirmed using various spectroscopic techniques. For example, IR spectroscopy can identify functional groups, 1H-NMR can provide information about the hydrogen environment, mass spectroscopy can determine the molecular weight, and elemental analysis can confirm the elemental composition .Chemical Reactions Analysis
The chemical reactions involving 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine are complex and can lead to a variety of products. For example, one study reported the synthesis of substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans, in which the distal nitrogen of the azoxy group is bonded to the nitrogen atom of the azole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the molecular weight can be determined using mass spectroscopy .Scientific Research Applications
Coordination Chemistry and Crystal Structures
Research on coordination complexes and their crystal structures provides insights into the applications of compounds related to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine. For instance, the study of a centrosymmetric title complex featuring octahedral coordination geometry around the Ni2+ ion with deprotonated 1-methyl-3-(p-nitrophenyl)triazenide 1-oxide ions and neutral pyridine molecules reveals the potential of similar nitro-substituted triazole-pyridine compounds in forming stable coordination complexes with distinct geometric configurations (Hörner et al., 2002).
Corrosion Inhibition
Compounds with structural features akin to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine, such as Schiff’s bases derived from pyridyl substituted triazoles, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies highlight the importance of molecular structure on the efficiency of corrosion inhibition, indicating potential applications in protective coatings and materials engineering (Ansari et al., 2014).
Energetic Materials
The synthesis and characterization of energetic materials based on fused, tricyclic pyridine derivatives, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, demonstrate the potential of nitro-substituted triazolylpyridines in the field of energetic materials. These compounds exhibit high density, low thermal stability, and good detonation properties, making them suitable for applications in propellants and explosives (Ma et al., 2018).
Catalysis and Organic Synthesis
Research on polar [3+2] cycloaddition reactions involving pyrrolidines and nitroolefins suggests the utility of nitro-substituted triazole-pyridine compounds in catalysis and organic synthesis. Such reactions can proceed under mild conditions, leading to the formation of pyrrolidines with significant biological and industrial applications (Żmigrodzka et al., 2022).
Molecular Design and Energetic Properties
The design and investigation of bridged pyridine-based energetic derivatives reveal the impact of structural modifications on the stability and performance of energetic materials. Studies on compounds structurally related to 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine contribute to a better understanding of the factors influencing the detonation properties and thermal stabilities of such materials, guiding the development of advanced energetic compounds (Zhai et al., 2019).
Future Directions
The future directions for research on 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine could include further exploration of its potential applications in various fields, such as medicine and materials science . Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis process .
properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)7-3-8-2-1-6(7)11-5-9-4-10-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZATUUQBBCYOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=NC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679712 | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
CAS RN |
912773-00-3 | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912773-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-4-(1H-1,2,4-triazol-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20679712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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